Eglinazine-ethyl

Description

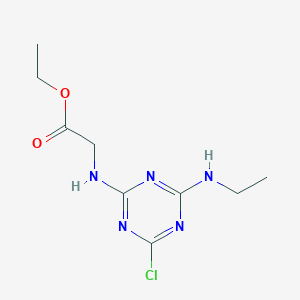

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN5O2/c1-3-11-8-13-7(10)14-9(15-8)12-5-6(16)17-4-2/h3-5H2,1-2H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESXTECNXIKUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058449 | |

| Record name | Eglinazine-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6616-80-4 | |

| Record name | Eglinazine-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006616804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eglinazine-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EGLINAZINE-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C81S6A4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

chemical properties of eglinazine-ethyl

An In-Depth Technical Guide to the Chemical Properties of Eglinazine-Ethyl

For Researchers, Scientists, and Drug Development Professionals

Eglinazine-ethyl (CAS No. 6616-80-4) is a chlorotriazine herbicide developed for the pre-emergence control of various weeds.[1] This technical guide provides a comprehensive overview of the chemical properties of eglinazine-ethyl, including its synthesis, mechanism of action, analytical methodologies for its detection and quantification, and its toxicological profile. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science.

Chemical Identity and Physicochemical Properties

Eglinazine-ethyl, with the IUPAC name ethyl 2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]acetate, is a derivative of eglinazine.[2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H14ClN5O2 | [3] |

| Molecular Weight | 259.69 g/mol | [3] |

| CAS Number | 6616-80-4 | [3] |

| IUPAC Name | ethyl 2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]acetate | [3] |

| Synonyms | Eglinazine-ethyl [ISO], Glycine, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-, ethyl ester | [3] |

| Appearance | White solid (presumed) | Inferred from related compounds |

| Solubility | Moderately soluble in water | [1] |

Synthesis of Eglinazine-Ethyl

The synthesis of eglinazine-ethyl, like other triazine herbicides, originates from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The process involves a stepwise nucleophilic substitution of the chlorine atoms. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled, sequential reactions.

The general synthetic pathway is as follows:

Experimental Protocol: A Representative Synthesis

The following is a representative, step-by-step methodology for the synthesis of a disubstituted chlorotriazine derivative, which can be adapted for eglinazine-ethyl.

Step 1: Synthesis of the Monosubstituted Intermediate

-

In a reaction vessel, dissolve cyanuric chloride in a suitable solvent such as acetone or toluene.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add a solution of ethylamine in the same solvent. An acid scavenger, such as sodium carbonate, should be added to neutralize the liberated HCl.

-

Maintain the temperature and stir the reaction mixture for several hours until the formation of the monosubstituted intermediate is complete, as monitored by thin-layer chromatography (TLC).

Step 2: Synthesis of Eglinazine-Ethyl

-

To the solution containing the monosubstituted intermediate, add a solution of glycine ethyl ester hydrochloride and an acid scavenger (e.g., potassium carbonate).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC until completion.

-

After cooling, the reaction mixture is typically worked up by partitioning between an organic solvent and water.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

Mechanism of Action as a Herbicide

Eglinazine-ethyl belongs to the chlorotriazine class of herbicides, which are known inhibitors of photosynthesis. The primary target of these herbicides is the Photosystem II (PSII) complex in the chloroplasts of plants.

Specifically, chlorotriazines bind to the D1 protein of the PSII complex. This binding event blocks the electron transport chain, thereby inhibiting the production of ATP and NADPH, which are essential for carbon fixation. This disruption of photosynthesis ultimately leads to the death of the susceptible plant.

Analytical Methodologies

The detection and quantification of eglinazine-ethyl in various matrices, such as soil and water, are crucial for environmental monitoring. Several analytical techniques are suitable for the analysis of triazine herbicides.

Sample Preparation

A critical step in the analysis of eglinazine-ethyl is the extraction and cleanup of the sample to remove interfering substances.

-

Solid-Phase Extraction (SPE): This is a common technique for extracting triazine herbicides from water samples. A C18 or similar sorbent is used to retain the analyte, which is then eluted with an organic solvent.

-

Ultrasonic Extraction (UE): For soil and sediment samples, ultrasonic extraction with a suitable solvent, such as methanol, is an effective method for isolating the analyte.

Instrumental Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques used for the analysis of triazine herbicides.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of eglinazine-ethyl. It involves separating the analyte by liquid chromatography followed by detection using a mass spectrometer.

-

Gas Chromatography (GC): GC coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can also be used for the analysis of triazine herbicides.

Experimental Protocol: A Representative LC-MS/MS Method

The following is a general protocol for the analysis of triazine herbicides in water samples, which can be optimized for eglinazine-ethyl.

1. Sample Preparation (SPE): a. Condition a C18 SPE cartridge with methanol followed by deionized water. b. Pass the water sample through the cartridge. c. Wash the cartridge with deionized water to remove impurities. d. Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile). e. Evaporate the eluent to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. LC Column: A C18 reversed-phase column is typically used. b. Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate, is employed. c. MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for eglinazine-ethyl would need to be determined.

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl groups (triplet and quartet), the methylene group of the glycine ester (singlet or doublet depending on coupling to the NH), and the NH protons (broad signals).

-

¹³C NMR: The carbon NMR spectrum would display signals for the triazine ring carbons, the carbonyl carbon of the ester, and the carbons of the ethyl and glycine moieties.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching, C=O stretching (ester), C-N stretching, and the triazine ring vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of eglinazine-ethyl, along with fragmentation patterns characteristic of the loss of the ethyl ester group and other substituents. The exact mass is 259.0836024 Da.[3]

Toxicological Profile

Eglinazine-ethyl is reported to have low mammalian toxicity.[1] However, as a member of the chlorotriazine class of herbicides, its potential for endocrine disruption is a consideration.

-

Acute Toxicity: While specific LD50 values for eglinazine-ethyl are not widely reported, related chlorotriazine herbicides generally exhibit low acute toxicity.

-

Endocrine Disruption: Some chlorotriazine herbicides have been shown to affect the endocrine system, although the relevance of these findings to human health is a subject of ongoing research.

Conclusion

Eglinazine-ethyl is a chlorotriazine herbicide with a well-understood mechanism of action involving the inhibition of photosynthesis. Its synthesis is based on established triazine chemistry, and robust analytical methods are available for its detection in environmental samples. While it exhibits low acute toxicity, further research into its long-term environmental fate and potential endocrine-disrupting effects is warranted. This guide provides a foundational understanding of the chemical properties of eglinazine-ethyl to support future research and development in the fields of agriculture and environmental science.

References

-

PubChem. Eglinazine-ethyl | C9H14ClN5O2 | CID 81091. [Link]

-

Compendium of Pesticide Common Names. eglinazine-ethyl data sheet. [Link]

-

Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Eglinazine-ethyl (Ref: MG-06). [Link]

-

Compendium of Pesticide Common Names. eglinazine data sheet. [Link]

-

Compendium of Pesticide Common Names. eglinazine-ethyl data sheet. [Link]

Sources

Structural Architecture and Synthetic Dynamics of Eglinazine-Ethyl

[1]

Part 1: Molecular Architecture & Stereochemistry[1]

Eglinazine-ethyl is a chlorotriazine herbicide derivative designed to inhibit Photosystem II in target flora.[1] Its efficacy is dictated by the precise arrangement of substituents around the s-triazine core, balancing lipophilicity (for cuticular penetration) with specific binding affinity to the D1 protein in the thylakoid membrane.

Chemical Identity[1][2][3]

-

IUPAC Name: Ethyl N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]glycinate[1][2][3]

-

Molecular Formula:

[1][2][3] -

SMILES: CCNC1=NC(=NC(=N1)Cl)NCC(=O)OCC

Structural Connectivity Diagram

The following diagram illustrates the connectivity of the central 1,3,5-triazine ring (Nodes 1, 3, 5 are Nitrogen; 2, 4, 6 are Carbon) and its three distinct substituents.[5][6][7][8]

Stereochemical & Electronic Features[1]

-

Planarity: The 1,3,5-triazine ring is aromatic and strictly planar. The exocyclic nitrogen atoms (from the ethylamino and glycine groups) possess partial double-bond character due to resonance delocalization into the ring, restricting rotation and maintaining a pseudo-planar conformation essential for binding in the Q_B niche of the D1 protein.

-

Lipophilicity Vector: The ethyl ester moiety significantly increases the LogP (approx. 2.[1]2) compared to the free acid (Eglinazine).[1] This esterification is a "prodrug-like" modification, enhancing transport across the waxy plant cuticle before intracellular hydrolysis activates the compound or allows it to function intact.[1]

Part 2: Synthetic Pathways & Reaction Dynamics

The synthesis of Eglinazine-ethyl is a classic example of temperature-controlled Nucleophilic Aromatic Substitution (

The "Temperature Rule" of Cyanuric Chloride

The reactivity of the chlorine atoms on the triazine ring decreases stepwise as electron-donating amino groups replace the electron-withdrawing chlorines.

-

First Substitution (0°C): Highly reactive.[1]

-

Second Substitution (Room Temp / 20-30°C): Moderately reactive.

-

Third Substitution (>60°C/Reflux): Low reactivity (requires forcing conditions).[1]

Synthetic Protocol

Reagents: Cyanuric Chloride, Ethylamine, Glycine Ethyl Ester Hydrochloride, NaOH (or

-

Step 1: Mono-substitution (C6)

-

Dissolve cyanuric chloride in acetone at 0°C.[1]

-

Add 1 equivalent of Ethylamine dropwise with 1 equivalent of base.[1]

-

Mechanism:[1][10] The amine attacks the electron-deficient carbon.[1] The ring stabilizes the Meisenheimer complex intermediate before chloride expulsion.

-

Result: 2,4-dichloro-6-ethylamino-1,3,5-triazine.[1]

-

-

Step 2: Di-substitution (C2)

-

Raise temperature to 25°C.

-

Add 1 equivalent of Glycine Ethyl Ester Hydrochloride .[1]

-

Add 2 equivalents of base (one to free the amine, one to neutralize HCl formed in substitution).

-

Critical Control: pH must be monitored.[1] If pH > 10, hydrolysis of the ester moiety on the glycine or the remaining chlorine (forming inactive hydroxy-triazines) becomes a competing side reaction.

-

Part 3: Physicochemical Profiling

Understanding the physical properties is crucial for formulation and environmental fate modeling.[1]

| Property | Value | Causality/Implication |

| Physical State | Crystalline Solid | High lattice energy due to intermolecular H-bonding (NH...N).[1] |

| Melting Point | 228–230°C (Decomposes) | Indicates high thermal stability of the ring, but susceptibility of the ester. |

| Water Solubility | Moderate (~200 mg/L) | The ethyl ester reduces polarity compared to the acid, limiting leaching but requiring emulsifiers in formulation. |

| LogP (Octanol/Water) | ~2.2 | Optimal for membrane permeability; indicates potential for bioaccumulation is low to moderate.[1] |

| pKa | ~1.8 (Ring N protonation) | The triazine ring is weakly basic.[1] It will be uncharged at physiological/environmental pH (5-8).[1] |

Part 4: Analytical Characterization Protocol

To validate the synthesis or detect residues, High-Performance Liquid Chromatography (HPLC) is the gold standard.

HPLC-UV Methodology

-

Column: C18 Reverse Phase (e.g., Thermo Accucore C18, 2.6 µm, 100 x 2.1 mm) [1].

-

Mobile Phase: Acetonitrile : Water (Gradient).[1]

-

Start: 20:80 (v/v) to elute polar impurities.[1]

-

Ramp: To 80:20 over 10 minutes.

-

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 220 nm .[1][7]

-

Reasoning: Triazines have strong absorbance at 220-230 nm due to

transitions in the heterocyclic ring.[1]

-

-

Sample Prep: Dissolve in Acetonitrile. Filter through 0.22 µm PTFE.[1]

Mass Spectrometry (LC-MS/MS)

For trace analysis (residues in soil/water):

Part 5: Environmental Fate & Structural Degradation

The "ethyl" suffix in Eglinazine-ethyl denotes an ester bond that is the primary site of environmental degradation.[1]

-

Hydrolysis (Abiotic/Biotic): The ethyl ester hydrolyzes to form Eglinazine (free acid) .[1] This reaction is catalyzed by esterases in soil bacteria or high pH in water [2].[1]

-

Dealkylation: Oxidative removal of the N-ethyl group (mediated by cytochrome P450 in organisms or manganese oxides in soil) [3].[1]

[1]

References

-

Thermo Fisher Scientific. (2011).[1][11] Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column. Application Note ANCCSCETPEST.[1][11] Link

-

University of Hertfordshire. (2025).[1] Eglinazine-ethyl: PPDB: Pesticide Properties DataBase.[1]Link[1]

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 81091, Eglinazine-ethyl.[1]Link[1]

Sources

- 1. Eglinazine-ethyl | C9H14ClN5O2 | CID 81091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. Eglinazine-ethyl (Ref: MG-06) [sitem.herts.ac.uk]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 8. oaji.net [oaji.net]

- 9. troindia.in [troindia.in]

- 10. Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

discovery and history of eglinazine-ethyl

An In-depth Technical Guide to a Novel Therapeutic Class: Hypoxia-Inducible Factor Prolyl-Hydroxylase (HIF-PH) Inhibitors

A Note on Terminology: Initial searches for "eglinazine-ethyl" in a therapeutic context revealed a discrepancy. The chemical name "eglinazine-ethyl" corresponds to a chlorotriazine herbicide (CAS 6616-80-4)[1][2]. Given the technical and scientific nature of this guide's requirements, it is presumed that the intended topic is a therapeutic agent. A promising candidate for this intended topic is the class of drugs known as Hypoxia-Inducible Factor Prolyl-Hydroxylase (HIF-PH) inhibitors, a novel therapeutic class with a rich history of discovery and development. This guide will focus on this class of molecules. Separately, a clinical-stage biotechnology company, Egle Therapeutics, is developing an immuno-oncology agent designated EGL-001, which is a distinct antibody-based therapy[3][4][5][6][7][8][9][10].

Introduction

The cellular response to hypoxia, or low oxygen levels, is a fundamental physiological process orchestrated by the transcription factor Hypoxia-Inducible Factor (HIF). The discovery of HIF and the subsequent elucidation of its regulatory pathway have opened new avenues for therapeutic intervention in a range of diseases. A pivotal breakthrough in this field has been the development of small molecule inhibitors of HIF Prolyl-Hydroxylase (HIF-PH) enzymes. These enzymes are key negative regulators of HIF, and their inhibition offers a novel mechanism to therapeutically activate the HIF pathway. This guide provides a comprehensive overview of the discovery, history, and mechanism of action of HIF-PH inhibitors.

The Discovery of HIF and the Hypoxic Response Pathway

The journey towards HIF-PH inhibitors began with foundational research into how cells sense and adapt to changes in oxygen availability. In 1992, Gregg Semenza identified Hypoxia-Inducible Factor-1 (HIF-1), a protein that enhances the transcription of the erythropoietin (EPO) gene under hypoxic conditions[11]. This seminal discovery laid the groundwork for understanding cellular oxygen sensing[11].

HIF is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β)[11][12]. Under normoxic (normal oxygen) conditions, HIF-α is continuously synthesized but rapidly degraded. This degradation is initiated by a family of enzymes called HIF prolyl-hydroxylases (PHDs)[13][14]. These enzymes, which include PHD1, PHD2, and PHD3, use oxygen as a co-substrate to hydroxylate specific proline residues on the HIF-α subunit[12][13]. This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-α for proteasomal degradation[11][14].

Under hypoxic conditions, the activity of PHDs is inhibited due to the lack of their oxygen co-substrate. This leads to the stabilization and accumulation of HIF-α in the cytoplasm. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-β and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes[11][13]. This transcriptional activation leads to the expression of a multitude of genes involved in erythropoiesis, angiogenesis, iron metabolism, and glucose metabolism, enabling the cell to adapt to the low oxygen environment[11][15][16].

Signaling Pathway of HIF Regulation

Caption: The HIF signaling pathway under normoxic and hypoxic conditions, and the mechanism of HIF-PH inhibitors.

The Advent of HIF-PH Inhibitors

The elucidation of the HIF pathway provided a clear therapeutic rationale: inhibiting the PHD enzymes would mimic a hypoxic state, leading to the stabilization of HIF-α and the subsequent activation of downstream target genes, most notably erythropoietin. This led to the development of a new class of drugs known as HIF-PH inhibitors[14][17][18].

These small molecule drugs are designed to be structural analogs of 2-oxoglutarate (2-OG), a key co-substrate for the PHD enzymes[14]. By competitively binding to the active site of the PHDs, HIF-PH inhibitors block the hydroxylation of HIF-α, thereby preventing its degradation[14]. This results in increased levels of HIF-α and the stimulation of erythropoiesis, making these drugs a promising oral therapy for anemia, particularly in patients with chronic kidney disease (CKD)[12][17][19].

Key Milestones in the Development of HIF-PH Inhibitors

| Year | Milestone | Key Drug(s) | Significance |

| 1992 | Discovery of HIF-1[11] | - | Foundational discovery of the key transcription factor in the hypoxic response. |

| 2001 | Cloning of HIF Prolyl-Hydroxylases[13] | - | Identification of the enzymes responsible for HIF-α degradation, providing a therapeutic target. |

| 2018 | First-in-class approval of Roxadustat in China[11] | Roxadustat (FG-4592) | Marked the first regulatory approval of a HIF-PH inhibitor for the treatment of anemia in CKD. |

| 2020 | Approval of Daprodustat in Japan[20] | Daprodustat (GSK-1278863) | Expanded the availability of oral HIF-PH inhibitors for renal anemia. |

| 2023 | FDA approval of Daprodustat in the U.S.[17] | Daprodustat | First HIF-PH inhibitor approved for use in the United States. |

Mechanism of Action and Therapeutic Effects

HIF-PH inhibitors exert their therapeutic effects primarily through the stabilization of HIF-α, which in turn leads to a coordinated physiological response to perceived hypoxia.

-

Stimulation of Erythropoiesis: The primary therapeutic effect is the increased production of endogenous erythropoietin (EPO) by the kidneys and liver[12][15]. This stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, leading to an increase in red blood cell production and hemoglobin levels[12].

-

Improved Iron Metabolism: HIF activation also plays a crucial role in iron homeostasis. HIF-PH inhibitors have been shown to increase the absorption of iron from the gut and enhance the mobilization of iron from stores[15][16]. This is achieved through the regulation of genes involved in iron transport, such as divalent metal transporter 1 (DMT1) and ferroportin, and the suppression of hepcidin, a key negative regulator of iron availability[15][16].

Experimental Protocol: In Vitro HIF-α Stabilization Assay

The following is a generalized protocol for assessing the ability of a compound to stabilize HIF-α in a cell-based assay.

Objective: To determine the in vitro potency of a test compound in stabilizing HIF-1α protein levels in a human cell line.

Materials:

-

Human cell line (e.g., HeLa, HepG2)

-

Cell culture medium and supplements

-

Test compound and vehicle control (e.g., DMSO)

-

Positive control HIF-PH inhibitor (e.g., Roxadustat)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against HIF-1α

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Plate cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound, positive control, and vehicle control in cell culture medium. Replace the medium in the cell plates with the compound-containing medium.

-

Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) under normoxic conditions (21% O2).

-

Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add cell lysis buffer to each well and incubate on ice to lyse the cells.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.

-

Western Blotting: a. Normalize the protein concentration of all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and then incubate with the primary antibody against HIF-1α. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the intensity of the HIF-1α bands and normalize to a loading control (e.g., β-actin). Plot the normalized HIF-1α levels against the compound concentration to determine the EC50 value (the concentration at which 50% of the maximal effect is observed).

Clinical Development and Future Directions

Several HIF-PH inhibitors have undergone extensive clinical development, with some gaining regulatory approval in various regions for the treatment of anemia associated with CKD[17][18][20][21]. These agents offer the convenience of oral administration compared to the injectable erythropoiesis-stimulating agents (ESAs) that have been the standard of care[17][19].

The therapeutic potential of HIF-PH inhibitors may extend beyond renal anemia. Given the broad range of physiological processes regulated by HIF, these compounds are being investigated for other indications, including inflammatory bowel disease, cardiovascular disease, and neurodegenerative disorders[20]. However, long-term safety, particularly concerning the potential for promoting tumor growth and cardiovascular events, remains an area of active investigation and monitoring[17][19].

Conclusion

The discovery of the HIF pathway and the subsequent development of HIF-PH inhibitors represent a significant advancement in our ability to therapeutically modulate the body's response to hypoxia. These oral medications have demonstrated efficacy in treating anemia associated with chronic kidney disease and hold promise for a variety of other conditions. As our understanding of the complex biology of the HIF system continues to grow, so too will the potential applications of this innovative class of drugs.

References

-

Egle Therapeutics to Highlight Novel Preclinical Findings for Regulatory T Cells Targeting Programs EGL-001 and EGL-002 With Poster Presentations at the 2025 AACR Annual Meeting. (2025, April 14). Business Wire. [Link]

-

EGL-001 - Drug Targets, Indications, Patents. (2025, October 30). Patsnap Synapse. [Link]

-

Egle Therapeutics to Present Clinical Trial Progress Poster on Phase I/II EGL-121 Study for EGL-001 at 2025 ASCO Annual Meeting. (2025, May 30). Business Wire. [Link]

-

Egle Therapeutics to share preclinical efficacy data for EGL-001, a CTLA-4/CD25 antagonist fusion protein at the Society for Immunotherapy of Cancer Meeting. (2024, October 24). Business Wire. [Link]

-

Egle Therapeutics. (2026). BIO International Convention. [Link]

-

Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. (2025, October 28). MDPI. [Link]

-

HIF prolyl-hydroxylase inhibitor. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

-

HIF PHI Trials in CKD non-dialysis and dialysis: What do the data really show? (n.d.). KDIGO. [Link]

-

Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. (2022, February 23). Frontiers in Pharmacology. [Link]

-

Egle Therapeutics. (n.d.). Egle Therapeutics. Retrieved February 23, 2026, from [Link]

-

HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine. (2021, April 24). International Journal of Molecular Sciences. [Link]

-

HIF-PHD inhibitors in renal anemia | Haase Lab: Update on clinical trials. (2024, April 29). Vanderbilt University Medical Center. [Link]

-

eglinazine-ethyl data sheet. (n.d.). Alanwood.net. [Link]

-

A Major Breakthrough in Immunotherapy thanks to a French Partnership. (2025, April 8). Amazing French Tech. [Link]

-

Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. (2024, March 15). Clinical Kidney Journal. [Link]

-

Egle Therapeutics receives €9.3 Million in State Funding Under the “Innovations in Biotherapies and Bioproduction” Call for Projects from France 2030. (2025, March 17). Business Wire. [Link]

-

HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. (2021, April 24). MDPI. [Link]

-

Egle Therapeutics. (n.d.). EQT Group. [Link]

-

Eglinazine-ethyl. (n.d.). PubChem. [Link]

-

Hypoxia-Inducible Factor-Proline Hydroxylase Inhibitor in the Treatment of Renal Anemia. (2020). Kidney Diseases. [Link]

-

HIF-PH Inhibitors for Anemia in CKD. (2024, April 25). Docwire News. [Link]

-

Principles of early drug discovery. (2011). British Journal of Pharmacology. [Link]

-

HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. (2021, April 24). MDPI. [Link]

-

Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? (2020). Kidney360. [Link]

-

Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors and Iron Metabolism. (2022). International Journal of Molecular Sciences. [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. Eglinazine-ethyl | C9H14ClN5O2 | CID 81091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Egle Therapeutics to Highlight Novel Preclinical Findings for Regulatory T Cells Targeting Programs EGL-001 and EGL-002 With Poster Presentations at the 2025 AACR Annual Meeting - Bioqube [bioqubeventures.com]

- 4. EGL-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Egle Therapeutics to Present Clinical Trial Progress Poster on Phase I/II EGL-121 Study for EGL-001 at 2025 ASCO Annual Meeting - Egle therapeutics [egle-tx.com]

- 6. Egle Therapeutics to share preclinical efficacy data for EGL-001, a CTLA-4/CD25 antagonist fusion protein at the Society for Immunotherapy of Cancer Meeting - Egle therapeutics [egle-tx.com]

- 7. Egle Therapeutics - BIO International Convention 2026 [convention.bio.org]

- 8. Egle Therapeutics [egle-tx.com]

- 9. Egle Therapeutics receives €9.3 Million in State Funding Under the “Innovations in Biotherapies and Bioproduction” Call for Projects from France 2030 - Egle therapeutics [egle-tx.com]

- 10. Egle Therapeutics [eqtgroup.com]

- 11. mdpi.com [mdpi.com]

- 12. Hypoxia-Inducible Factor-Proline Hydroxylase Inhibitor in the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors and Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]

- 18. HIF-PHD inhibitors in renal anemia | Haase Lab: Update on clinical trials [haaselab.org]

- 19. HIF-PH Inhibitors for Anemia in CKD | Docwire News [docwirenews.com]

- 20. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]

- 21. kdigo.org [kdigo.org]

Bio-Technical Profile: Eglinazine-ethyl

Chemical Class: 1,3,5-Triazine | Primary Application: Pre-emergence Herbicide | CAS: 6616-80-4

Executive Summary & Chemical Identity

Eglinazine-ethyl is a synthetic N-alkylated chlorotriazine herbicide, structurally distinct from atrazine due to the incorporation of a glycine ethyl ester moiety at the C2 position. While historically deployed for broadleaf weed control in cereals, its relevance to modern research lies in its structural pharmacophores —specifically the lability of the ethyl ester group, which serves as a model for hydrolytic bio-activation and environmental degradation in triazine scaffolds.

Note on Nomenclature: Do not confuse with Icosapent ethyl (Vascepa), a lipid-lowering agent. Eglinazine-ethyl is a bioactive agrochemical and strictly a toxicological/herbicidal agent.

Physicochemical Profile

| Property | Value | Relevance to Bio-Activity |

| Molecular Formula | C9H14ClN5O2 | Core triazine scaffold |

| MW | 259.69 g/mol | Small molecule, high membrane permeability |

| LogP | ~2.2 | Moderate lipophilicity; facilitates thylakoid membrane entry |

| Solubility (Water) | Moderate (approx. 300 mg/L) | Higher than atrazine; enhanced xylem mobility |

| pKa | Weak base | Protonation affects soil binding and hydrolysis rates |

Mechanism of Action: Photosystem II Inhibition

The primary biological activity of eglinazine-ethyl is the disruption of photosynthetic electron transport. This mechanism is highly specific to the thylakoid membrane of chloroplasts but serves as a critical reference point for mitochondrial toxicity screening in non-target organisms due to homology between the Qb site and mitochondrial complexes.

Molecular Interaction

Eglinazine-ethyl acts as a structural analog of plastoquinone (PQ).

-

Target: The D1 protein (encoded by psbA) of the Photosystem II (PSII) reaction center.

-

Binding Site: The Q_B niche.

-

Inhibition: It competitively displaces the endogenous plastoquinone. Unlike PQ, eglinazine-ethyl cannot accept electrons from Q_A.

-

Result: The electron transport chain is severed. This causes an accumulation of triplet state chlorophyll (

), leading to the formation of Reactive Oxygen Species (ROS) like singlet oxygen (

Pathway Visualization

The following diagram illustrates the interruption of the electron transport chain (ETC) by eglinazine-ethyl.

Caption: Figure 1. Mechanism of Action. Eglinazine-ethyl competitively binds the Qb site on the D1 protein, halting electron flow and forcing ROS generation.

Mammalian Toxicology & Metabolic Fate

For drug development professionals, eglinazine-ethyl is a case study in ester-mediated metabolism . Unlike atrazine, which relies heavily on N-dealkylation for clearance, eglinazine-ethyl undergoes rapid hydrolysis.

Metabolic Pathways

-

Hydrolysis (Phase I): The ethyl ester is rapidly cleaved by carboxylesterases in the liver/plasma to form Eglinazine acid . This increases polarity and facilitates excretion, potentially lowering acute toxicity compared to highly lipophilic triazines.

-

N-Dealkylation: Cytochrome P450 enzymes (likely CYP1A2/3A4 analogs) remove the ethyl group from the amine.

-

Glutathione Conjugation: The chlorine atom at the C6 position is a handle for Glutathione S-Transferase (GST), leading to mercapturic acid derivatives.

Toxicity Profile

-

Acute Oral LD50 (Rat): > 1000 mg/kg (Low acute toxicity).

-

Endocrine Disruption: Like other chlorotriazines, there is a theoretical risk of affecting the Hypothalamic-Pituitary-Gonadal (HPG) axis (aromatase induction), though the rapid acid hydrolysis may mitigate this compared to atrazine.

Caption: Figure 2. Metabolic Fate. The ester moiety acts as a metabolic handle, leading to rapid conversion to Eglinazine acid.

Experimental Protocols

To validate biological activity, the DCPIP Reduction Assay (Hill Reaction) is the gold standard. This protocol measures the rate at which isolated chloroplasts reduce a dye; inhibition of this rate confirms PSII blockage.

Protocol: DCPIP Photoreduction Assay

Objective: Quantify IC50 of eglinazine-ethyl on photosynthetic electron transport.

Reagents:

-

Isolation Buffer: 0.4 M Sucrose, 10 mM NaCl, 50 mM Tricine-NaOH (pH 7.8).

-

Assay Buffer: 0.1 M Sorbitol, 10 mM NaCl, 5 mM MgCl2, 50 mM Tricine-NaOH (pH 7.8).

-

DCPIP (2,6-dichlorophenolindophenol): 1 mM stock.

-

Chloroplasts: Isolated from Spinacia oleracea (Spinach).

Workflow:

-

Isolation: Homogenize spinach in cold Isolation Buffer. Centrifuge (3000 x g, 5 min) to pellet chloroplasts. Resuspend in Assay Buffer.

-

Standardization: Adjust chlorophyll concentration to 20 µg/mL.

-

Treatment: Incubate chloroplast suspension with varying concentrations of Eglinazine-ethyl (0.01 µM – 100 µM) for 5 minutes in the dark. Solvent control: Ethanol/DMSO < 1%.

-

Reaction: Add DCPIP (final conc. 30 µM).

-

Illumination: Expose to saturating red light (>600 nm) for 60-120 seconds.

-

Measurement: Monitor absorbance decrease at 600 nm (DCPIP reduction turns it colorless).

Calculation:

Environmental Fate & Degradation

Understanding the degradation is vital for assessing "carry-over" toxicity in soil.

-

Hydrolysis: Eglinazine-ethyl is unstable at extreme pH.

-

Acidic (pH < 5): Rapid hydrolysis of the ester and the C-Cl bond.

-

Alkaline (pH > 9): Hydrolysis of the ester.

-

-

Photolysis: Susceptible to UV degradation on soil surfaces.

This instability distinguishes it from the "persistent organic pollutant" profile of some older chlorinated hydrocarbons, making it a "softer" chemical probe in environmental toxicology studies.

References

-

Pesticide Properties DataBase (PPDB). (2024). Eglinazine-ethyl: Properties, Toxicity and Environmental Fate.[1] University of Hertfordshire. Link

-

PubChem. (2024).[2] Eglinazine-ethyl (Compound CID 81091).[2] National Center for Biotechnology Information. Link

-

Moreland, D. E. (1980). Mechanisms of Action of Herbicides. Annual Review of Plant Physiology. (Foundational text on Triazine/PSII interaction). Link

-

EPA (United States Environmental Protection Agency). (2006). Triazine Cumulative Risk Assessment. (Context for chlorotriazine toxicity class). Link

Sources

Methodological & Application

Application Note: Characterization of Eglinazine-ethyl via In Vitro Photosystem II Inhibition and Cytotoxicity Profiling

Introduction & Mechanism of Action

Eglinazine-ethyl (N-(4-chloro-6-ethylamino-1,3,5-triazin-2-yl)glycine ethyl ester; CAS: 6616-80-4) is a chlorotriazine herbicide.[1][2] While chemically related to widely known standards like Atrazine and Simazine, Eglinazine-ethyl presents unique physicochemical properties often utilized in comparative resistance modeling and toxicology benchmarking.

Physiological Target

The primary mechanism of action (MoA) is the inhibition of photosynthetic electron transport within the Photosystem II (PSII) complex. Eglinazine-ethyl competes with the endogenous plastoquinone (

Research Utility

Although its commercial agricultural use has declined in favor of newer chemistries, Eglinazine-ethyl remains a critical reference compound for:

-

Herbicide Resistance Screening: Characterizing psbA mutations (e.g., Ser264Gly) in resistant weed biotypes.

-

Off-Target Toxicology: Assessing the safety margin of triazine scaffolds in mammalian hepatic models.

-

QSAR Studies: Benchmarking binding affinity relative to N-alkyl chain length modifications.

Compound Handling & Solubility Profile

Triazines are notoriously hydrophobic, leading to precipitation events that invalidate IC50 curves. Proper solvation is the first step in a self-validating protocol.

Physical Properties:

-

LogP: ~2.2 (Moderate Lipophilicity)

-

Solubility: Low in water; Soluble in Acetone, DMSO, and Ethanol.

Preparation Protocol:

-

Stock Solution (100 mM): Dissolve pure Eglinazine-ethyl in 100% DMSO (anhydrous). Vortex vigorously for 2 minutes. Inspect visually for crystal clarity.

-

Working Solution: Dilute the stock into the assay buffer immediately prior to use.

-

Critical Constraint: The final solvent concentration (DMSO) in the assay must not exceed 0.5% (v/v) to prevent solvent-induced membrane permeabilization, which causes false positives in electron transport assays.

-

Protocol A: The Hill Reaction (PSII Electron Transport Assay)

This is the "Gold Standard" biochemical assay. We utilize 2,6-Dichlorophenolindophenol (DCPIP) as an artificial electron acceptor.[6] In functional thylakoids, DCPIP is reduced (Blue

Materials

-

Biological Material: Fresh Spinach (Spinacia oleracea) or Pea (Pisum sativum) leaves.

-

Isolation Buffer: 330 mM Sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl

, 0.1% BSA. -

Assay Buffer: 50 mM Phosphate Buffer (pH 7.2), 100 mM Sorbitol, 5 mM MgCl

. -

Reagent: 100

M DCPIP stock.

Step-by-Step Methodology

-

Thylakoid Isolation (Cold Chain is Critical):

-

Homogenize 20g of dark-adapted leaves in 100 mL ice-cold Isolation Buffer.

-

Centrifuge filtrate at 3,000 x g for 5 minutes at 4°C.

-

Discard supernatant.[6][7][8] Gently resuspend the pellet in 2 mL ice-cold Assay Buffer.

-

Standardization: Adjust chlorophyll concentration to 20

g/mL (measure Absorbance at 652 nm in 80% acetone).

-

-

Reaction Assembly:

-

Prepare a 96-well clear plate or cuvettes.

-

Control Wells: 180

L Assay Buffer + 20 -

Treatment Wells: 180

L Assay Buffer + 20 -

Blank: Assay Buffer + Eglinazine-ethyl (No Thylakoids).

-

-

Pre-Incubation (The Binding Step):

-

Add DCPIP to a final concentration of 60

M. -

Incubate in the dark for 3 minutes.

-

Why? This allows the herbicide to occupy the

site before light-driven electron pressure builds up.

-

-

Kinetic Measurement:

-

Illuminate samples with saturating actinic light (>500

mol photons m -

Measure Absorbance at 600 nm every 15 seconds for 3 minutes.

-

Readout: Calculate the slope (

).

-

Data Analysis

Calculate the % Inhibition relative to the solvent control:

Visualization: Hill Reaction Workflow

Figure 1: Workflow for the Hill Reaction assay. The yellow node highlights the critical dark incubation step required for herbicide binding equilibrium.

Protocol B: Chlorophyll Fluorescence (Non-Invasive)[9]

While the Hill reaction is biochemical, Pulse-Amplitude Modulation (PAM) fluorescence is biophysical. It confirms the MoA in intact leaf discs.

Parameter of Interest:

-

Preparation: Cut 10mm leaf discs (Spinach/Tobacco). Float on assay buffer containing Eglinazine-ethyl (0, 1, 10, 100

M) for 4 hours in darkness. -

Measurement (PAM Fluorometer):

-

Measuring Light (Weak): Measure

(Baseline). -

Saturating Pulse (Strong): >3000

mol m

-

-

Calculation:

.-

Healthy Control: ~0.80 - 0.83.

-

Inhibited: < 0.60.[9]

-

Protocol C: Mammalian Cytotoxicity (Safety Profiling)

For drug development professionals, distinguishing between herbicidal specificity and general cytotoxicity is vital. We use the MTT assay on HepG2 (liver) cells to assess metabolic toxicity.

Materials

-

Cell Line: HepG2 or CHO-K1.

-

Media: DMEM + 10% FBS.

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Methodology

-

Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h at 37°C/5% CO

. -

Treatment: Remove media. Add fresh media containing Eglinazine-ethyl (serial dilution 1

M - 500-

Note: Include a Vehicle Control (0.5% DMSO).

-

-

Incubation: 48 hours.

-

Development:

-

Add 20

L MTT (5 mg/mL) to each well. Incubate 4h. -

Aspirate media. Solubilize formazan crystals in 150

L DMSO.

-

-

Read: Absorbance at 570 nm.

Mechanism of Action Visualization

Figure 2: Mechanism of Action. Eglinazine-ethyl binds to the D1 protein, displacing QB and blocking electron flow, leading to ROS formation.

Summary of Expected Results

The following table summarizes typical IC50 values for validation purposes.

| Assay Type | Parameter | Typical IC50 / Response | Interpretation |

| Hill Reaction | DCPIP Reduction Rate | 0.5 - 2.0 | Potent PSII inhibition. |

| Chl Fluorescence | Fv/Fm Ratio | Decrease at >10 | Physiological disruption of photochemistry. |

| Mammalian Tox | MTT (HepG2) | > 100 | Low acute toxicity (High specificity for plants). |

References

-

Environmental Protection Agency (EPA). (2006). Triazine Cumulative Risk Assessment. Washington, D.C. Available at: [Link]

-

PubChem. (2023).[10] Eglinazine-ethyl Compound Summary. National Library of Medicine.[4] Available at: [Link]

- Hess, F. D. (2000). Light-Dependent Herbicides: An Overview. Weed Science, 48(2), 160-170. (Standard reference for Hill Reaction protocols in herbicide screening).

-

Maxwell, K., & Johnson, G. N. (2000). Chlorophyll fluorescence—a practical guide.[9] Journal of Experimental Botany, 51(345), 659-668. (Definitive guide for Fv/Fm protocols).

Sources

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. synchem.de [synchem.de]

- 4. Eglinazine-ethyl | C9H14ClN5O2 | CID 81091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Eglinazine-ethyl (Ref: MG-06) [sitem.herts.ac.uk]

- 6. fire.biol.wwu.edu [fire.biol.wwu.edu]

- 7. Hill Reaction [people.hsc.edu]

- 8. environmentalbiotechnology.pl [environmentalbiotechnology.pl]

- 9. Determination of Herbicide Inhibition of Photosynthetic Electron Transport by Fluorescence | Weed Science | Cambridge Core [cambridge.org]

- 10. GSRS [gsrs.ncats.nih.gov]

Application Note: Precision Preparation of Eglinazine-Ethyl Stock Solutions

Executive Summary & Scientific Rationale

Eglinazine-ethyl (

This guide provides a field-proven protocol for generating high-stability stock solutions. The methodology prioritizes Dimethyl Sulfoxide (DMSO) as the primary solvent due to its high dielectric constant and ability to suppress hydrolytic degradation compared to protic solvents like ethanol or methanol.

Key Chemical Properties

| Property | Value |

| CAS Number | 6616-80-4 |

| Molecular Weight | 259.69 g/mol |

| Formula | |

| Solubility (Water) | Low (~500 mg/L); prone to precipitation upon dilution.[1][2][3] |

| Solubility (DMSO) | High (>50 mg/mL); recommended for stock. |

| Stability | Susceptible to hydrolysis at pH < 5 and pH > 9. |

Safety & Handling (E-E-A-T)

Hazard Identification: While eglinazine-ethyl exhibits lower mammalian toxicity compared to some organophosphates, it is a bioactive triazine. Standard precautions for handling potentially endocrine-disrupting chemicals should be observed.

-

PPE: Nitrile gloves (0.11 mm min. thickness), safety goggles, and a lab coat.

-

Inhalation: Weigh powder inside a fume hood to prevent inhalation of fine particulates.

-

Waste: Dispose of DMSO solutions in non-halogenated organic waste streams (unless mixed with halogens, then halogenated).

Solvent Selection & Stability Logic

Choosing the correct solvent is the single most critical decision in this protocol.

-

DMSO (Recommended): An aprotic polar solvent. It prevents hydrogen bonding with the ester oxygen, thereby reducing the rate of spontaneous hydrolysis. It has low volatility, ensuring concentration accuracy over time.

-

Ethanol (Secondary): Acceptable for immediate use. However, ethanol is hygroscopic; absorbed atmospheric water can catalyze ester hydrolysis. Furthermore, evaporation can alter stock concentration.

-

Water (Avoid for Stock): Poor solubility and rapid hydrolysis render water unsuitable for long-term stock storage.

Solvent Decision Matrix (Graphviz)

Figure 1: Decision matrix for selecting the optimal solvent based on experimental timeline.

Protocol: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM (2.597 mg/mL) Volume: 10 mL Solvent: Anhydrous DMSO (≥99.9%)

Step 1: Calculations

To prepare a specific volume (

For 10 mL of 10 mM solution:

Step 2: Weighing & Solubilization

-

Equilibrate: Allow the eglinazine-ethyl vial to reach room temperature before opening to prevent condensation.

-

Weigh: Using an analytical balance (readability 0.1 mg), weigh 26.0 mg (approx) of eglinazine-ethyl into a sterile, amber glass vial. Record the exact mass (e.g.,

mg). -

Calculate Volume: Adjust the solvent volume to achieve exactly 10 mM based on the actual mass:

Example: If -

Dissolve: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30–60 seconds.

-

Note: If particulates persist, sonicate in a water bath at 37°C for 5 minutes. Eglinazine-ethyl should dissolve completely to form a clear, colorless solution.

-

Step 3: Aliquoting & Storage

Critical: Repeated freeze-thaw cycles introduce moisture, accelerating hydrolysis.

-

Divide the master stock into 500 µL aliquots using sterile polypropylene cryovials.

-

Seal tightly. Parafilm is recommended for long-term storage.

-

Label: Compound Name, Concentration, Solvent, Date, and User Initials.

-

Store:

-

-20°C: Stable for 6–12 months.

-

-80°C: Stable for >1 year.

-

Quality Control & Self-Validation

A robust protocol includes checkpoints to verify success.

| Checkpoint | Procedure | Acceptance Criteria |

| Visual Inspection | Hold vial against a dark background under bright light. | Solution must be crystal clear. No "swirling" precipitates or turbidity. |

| Precipitation Test | Dilute 10 µL of stock into 990 µL of water (1:100). | Mild turbidity is expected (solubility limit). If large crystals form instantly, stock may be super-saturated or degraded. |

| Chemical Integrity | HPLC-UV (254 nm) | Single peak >98% area. New peaks at lower retention times indicate hydrolysis (formation of eglinazine acid). |

Hydrolysis Pathway Warning

Eglinazine-ethyl degrades via hydrolysis of the ethyl ester and the chloride displacement.

Figure 2: Degradation pathway and risk factors. Moisture ingress is the primary driver of instability in stock solutions.

Troubleshooting

-

Problem: Solution turns yellow over time.

-

Cause: Photo-oxidation or amine degradation.

-

Solution: Discard. Ensure future stocks are stored in amber vials or wrapped in foil.

-

-

Problem: Precipitation upon thawing.

-

Cause: DMSO freezes at 18.5°C. The compound may crystallize out of solution as the solvent freezes.

-

Solution: Warm the vial in your hands or a 37°C water bath until fully liquid. Vortex immediately to redissolve any micro-crystals before pipetting.

-

References

-

PubChem. (2025).[1] Eglinazine-ethyl (Compound).[1][4] National Library of Medicine.[1] Retrieved from [Link]

-

University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Eglinazine-ethyl. Retrieved from [Link]

-

ResearchGate. (2021). Discussions on Triazine Solubility in DMSO. Retrieved from [Link]

Sources

- 1. Eglinazine-ethyl | C9H14ClN5O2 | CID 81091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1156953A - Herbicide Compositions Containing DMSO - Google Patents [patents.google.com]

- 3. CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride - Google Patents [patents.google.com]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

Technical Application Note: Precision Quantitation of Eglinazine-Ethyl

Content Type: Detailed Application Note & Protocol Subject: Eglinazine-ethyl (CAS: 6616-80-4) as a Reference Standard Audience: Analytical Chemists, Environmental Toxicologists, and Method Development Scientists

Executive Summary & Analytical Significance

Eglinazine-ethyl (N-(4-chloro-6-ethylamino-1,3,5-triazin-2-yl)glycine ethyl ester) is a pre-emergence triazine herbicide.[1] While structurally related to common triazines like Atrazine, its unique glycine ethyl ester side chain introduces specific analytical challenges—primarily hydrolytic instability.

This guide addresses the critical requirements for using Eglinazine-ethyl as a reference standard in residue analysis. Unlike stable alkyl-triazines, Eglinazine-ethyl requires strict pH control during extraction and storage to prevent conversion to its acid metabolite, Eglinazine. This protocol synthesizes buffered QuEChERS extraction with high-sensitivity LC-MS/MS detection to ensure data integrity.

Physicochemical Profile

Understanding the molecular behavior of Eglinazine-ethyl is prerequisite to method development. The ester bond renders the molecule susceptible to both acid and base hydrolysis, though base hydrolysis is significantly faster.

| Property | Value | Analytical Implication |

| CAS Number | 6616-80-4 | Unique identifier for procurement.[2] |

| Molecular Formula | C₉H₁₄ClN₅O₂ | Isotopic pattern will show distinct Chlorine signature (³⁵Cl/³⁷Cl ratio ~3:1). |

| Molecular Weight | 259.69 g/mol | Monoisotopic mass: 259.[2][3]08. Precursor ion [M+H]⁺ = 260.1. |

| LogP (Octanol/Water) | 2.2 (Predicted) | Ideal for Reverse Phase (C18) chromatography. Retention will be moderate. |

| Solubility | Water: Moderate (~50-200 mg/L)Organic: Soluble in MeOH, ACN, Acetone | Prepare stock solutions in pure Acetonitrile (ACN) or Methanol (MeOH). |

| pKa | ~4.0 (Triazine ring) | Ionizable in positive ESI mode. |

| Stability | Hydrolytically Unstable | Degrades to Eglinazine (Acid) in aqueous media, especially at pH > 7. |

Critical Handling: Storage & Stability

Expert Insight: The most common source of quantitation error for Eglinazine-ethyl is not instrumental drift, but standard degradation prior to injection.

Storage Protocol

-

Primary Stock (1000 µg/mL): Dissolve neat standard in anhydrous Acetonitrile. Store at -20°C in amber silanized glass vials. Stability: ~6 months.

-

Working Standards: Prepare fresh weekly. Dilute using ACN:Water (50:50) only if analyzing immediately. For overnight runs, use acidified solvents (0.1% Formic Acid) to inhibit hydrolysis.

-

Moisture Control: Allow vials to reach room temperature before opening to prevent condensation, which accelerates ester hydrolysis.

Experimental Workflow: Buffered QuEChERS Extraction

Standard QuEChERS (AOAC 2007.01 or EN 15662) is recommended, but must be buffered to prevent pH excursions that degrade the target analyte.

Diagram: Extraction Logic Flow

Caption: Buffered QuEChERS workflow optimized for pH-sensitive ester herbicides.

Step-by-Step Protocol

-

Weighing: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

-

Spiking: Add Internal Standard (e.g., Atrazine-d5) at 100 ng/g level. Vortex 30s.

-

Extraction: Add 10 mL Acetonitrile (ACN). Shake vigorously for 1 minute.

-

Note: Do not use Ethyl Acetate if you plan to use dSPE with PSA, as PSA can interact with Ethyl Acetate.

-

-

Partitioning: Add Citrate Buffer Salts (4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCitrate).

-

Causality: The citrate buffer maintains pH ~5.0-5.5, protecting the Eglinazine-ethyl ester bond from hydrolysis.

-

-

Centrifugation: Centrifuge at 3000 rcf for 5 minutes.

-

Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube containing 25mg PSA, 25mg C18, and 150mg MgSO₄. Vortex and centrifuge.

-

Warning: Minimize contact time with PSA (Primary Secondary Amine) as it is basic and can induce hydrolysis if left for hours. Analyze immediately after cleanup.

-

Instrumental Analysis: LC-MS/MS Protocol

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[4] GC-MS is possible but requires strict inlet temperature control (<230°C) to prevent thermal degradation.

Chromatographic Conditions

-

System: UHPLC

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.8 µm.

-

Column Temp: 40°C.

-

Flow Rate: 0.3 mL/min.

-

Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

-

Why Methanol? Triazines often show better peak shape in Methanol than ACN, though ACN is acceptable.

-

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 10% | Initial Hold |

| 1.00 | 10% | Equilibration |

| 8.00 | 95% | Linear Ramp |

| 10.00 | 95% | Wash |

| 10.10 | 10% | Re-equilibration |

| 13.00 | 10% | End |

MS/MS Detection Parameters (ESI Positive)

Since specific MRM transitions for Eglinazine-ethyl are rarely published in general databases, the following are predicted optimized transitions based on triazine fragmentation pathways (Loss of Ethyl, Loss of Ester, Ring cleavage).

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

| Eglinazine-ethyl | 260.1 | 214.1 | 15-20 | Quantifier (Loss of Ethanol) |

| Eglinazine-ethyl | 260.1 | 186.1 | 25-30 | Qualifier (Loss of -COOEt) |

| Eglinazine-ethyl | 260.1 | 132.0 | 35 | Qualifier (Ring Fragment) |

| Atrazine-d5 (IS) | 221.1 | 179.1 | 22 | Internal Standard |

Note: Optimize Collision Energy (CE) by infusing a 1 µg/mL standard directly into the MS source.

Validation & Quality Control

To ensure the method meets regulatory standards (e.g., SANTE/11312/2021), the following validation parameters must be met.

Linearity & Range

-

Range: 1 ng/mL to 100 ng/mL (in vial concentration).

-

Criteria: R² > 0.99 with residuals < 20%.

-

Matrix Matching: Prepare calibration curves in blank matrix extract to compensate for signal suppression/enhancement.

Recovery Limits

| Matrix Type | Spike Level (mg/kg) | Acceptable Recovery (%) | RSD (%) |

| High Water (e.g., Cucumber) | 0.01 | 70 - 120% | < 20% |

| High Acid (e.g., Citrus) | 0.01 | 70 - 120% | < 20% |

| Soil | 0.05 | 60 - 110% | < 20% |

Troubleshooting Guide

-

Issue: Low Recovery of Eglinazine-ethyl + Appearance of early eluting peak.

-

Cause: Hydrolysis to Eglinazine acid.

-

Fix: Check pH of extraction buffer. Ensure dSPE step is fast. Store autosampler vials at 4°C.

-

-

Issue: Poor Sensitivity.

-

Cause: ESI suppression.

-

Fix: Switch from Methanol to Acetonitrile in mobile phase, or increase Ammonium Formate concentration to 10 mM.

-

References

-

European Reference Laboratory (EURL-FV). (2025). Multi-residue method using QuEChERS for fruits and vegetables.[5]Link

-

PubChem. (2025).[2][6] Eglinazine-ethyl Compound Summary (CID 81091).[2] National Library of Medicine.[2] Link

-

University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Eglinazine-ethyl.Link

-

Shimadzu Application News. (2025). Pesticide MRM Library Support for LC/MS/MS.[5][7]Link

-

Restek Corporation. (2025). QuEChERS Methodology: Original vs. Buffered.Link

Sources

- 1. Eglinazine [sitem.herts.ac.uk]

- 2. Eglinazine-ethyl | C9H14ClN5O2 | CID 81091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synchem.de [synchem.de]

- 4. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. Eglinazine | C7H10ClN5O2 | CID 109865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Eglinazine-Ethyl Synthesis

Introduction: The Triazine Challenge

Eglinazine-ethyl (

The core challenge in this synthesis is chemoselectivity . Cyanuric chloride has three electrophilic sites. To maximize yield, you must precisely control the reaction trajectory to stop exactly at the di-substituted stage while preserving the ethyl ester moiety and the final chlorine atom.

This guide moves beyond standard recipes to address the thermodynamic and kinetic bottlenecks that cause yield loss.

Module 1: The Thermodynamic Gate (First Substitution)

Objective: Selective mono-substitution of cyanuric chloride with ethylamine to form 2,4-dichloro-6-ethylamino-1,3,5-triazine.

The Critical Protocol

-

Reagents: Cyanuric Chloride (1.0 eq), Ethylamine (0.95-1.0 eq), Base (NaOH or Na₂CO₃, 1.0 eq).

-

Solvent System: Acetone/Water (or Toluene for anhydrous protocols).

-

Temperature:

to

Troubleshooting Guide

Q: I am seeing significant amounts of di-substituted impurity (simazine-like analogs) immediately after Step 1. Why? Diagnosis: Localized heating or stoichiometric excess. Explanation: The reactivity difference between the first and second chlorine atoms is driven by the electron-withdrawing nature of the triazine ring. Once an amino group is added, the ring becomes more electron-rich (deactivated), raising the activation energy for the second attack. However, if the local temperature spikes (exotherm) or if ethylamine concentration is locally high, the kinetic barrier for the second substitution is breached. Solution:

-

Cryogenic Addition: Pre-cool the amine solution before addition.

-

Sub-surface Addition: Do not drop the amine onto the surface; feed it directly into the turbulent zone of the stirrer to ensure immediate dispersion.

-

Starve-Feeding: Add the amine slower than the reaction rate.

Q: My yield is low because of hydrolysis (formation of hydroxy-triazines). Diagnosis: pH overshoot or wet solvent in non-aqueous routes. Solution:

-

Maintain pH between 6.0 and 7.0 . Cyanuric chloride hydrolyzes rapidly at pH > 9 or pH < 2.

-

If using aqueous acetone, ensure the temperature stays strictly below

, as hydrolysis rates compete with amination at higher temperatures.

Module 2: The Kinetic Balancing Act (Second Substitution)

Objective: Reaction of the mono-intermediate with glycine ethyl ester to form Eglinazine-ethyl.

The Critical Protocol

-

Reagents: Mono-intermediate (from Step 1), Glycine Ethyl Ester HCl (1.05 eq), Inorganic Base (NaHCO₃ or K₂CO₃).

-

Temperature:

to -

Time: 2–4 hours.

Troubleshooting Guide

Q: I am losing the ethyl ester group (forming Eglinazine acid).

Diagnosis: Base-catalyzed ester hydrolysis.

Explanation: You are likely using a base that is too strong (e.g., NaOH) or running the reaction too hot (

-

Switch Bases: Use Sodium Bicarbonate (NaHCO₃) instead of Hydroxide. It is strong enough to scavenge the HCl generated but too weak to rapidly hydrolyze the ester.

-

Phase Transfer Catalysis (PTC): Switch to a Toluene/Water system with a catalyst like TBAB (Tetrabutylammonium bromide). This keeps the base in the aqueous phase and the sensitive ester in the organic phase, minimizing contact.

Q: The reaction stalls at 70% conversion. Adding more heat just causes decomposition. Diagnosis: Deactivation of the Triazine Ring.[1] Explanation: The mono-substituted intermediate is less reactive than cyanuric chloride. The incoming glycine ethyl ester is a bulkier and slightly less nucleophilic amine (due to the electron-withdrawing ester group nearby). Solution:

-

Do NOT overheat. Instead of raising temp >

(which risks hydrolyzing the final Cl), increase the concentration . -

Run the reaction at higher molarity (e.g., 2M instead of 0.5M). Second-order reaction rates depend linearly on concentration.

Visualizing the Pathway

The following diagram illustrates the competitive pathways. The "Green Path" is the target; "Red Paths" are yield-killing side reactions.

Caption: Reaction pathway showing the target synthesis (Green) vs. thermodynamic and hydrolytic pitfalls (Red).

Module 3: Optimization Data & Solvents

Solvent System Impact on Yield

The choice of solvent dictates the reaction kinetics and the ease of workup.

| Solvent System | Yield Potential | Pros | Cons |

| Acetone / Water | Moderate (75-80%) | Cheap, homogenous, easy to control temp. | Hydrolysis risk is highest here; solvent recovery is energy-intensive. |

| Toluene (Anhydrous) | High (85-90%) | Prevents hydrolysis of triazine; easy product isolation. | Requires dry reagents; slower kinetics due to heterogeneity (unless PTC used). |

| THF / DIEA | High (88-92%) | Excellent solubility; DIEA acts as a non-nucleophilic base. | Expensive; DIEA removal requires acid wash (risk to product). |

| Toluene / Water (PTC) | Optimal (90-95%) | Best balance. Protects ester from hydrolysis; fast kinetics. | Requires optimization of catalyst (TBAB vs Aliquat 336). |

Recommended Protocol: The PTC Method

For the highest yield of Eglinazine-ethyl , we recommend a Phase Transfer Catalysis approach for Step 2.

-

Dissolve the Mono-intermediate (from Step 1) in Toluene.

-

Prepare an aqueous solution of Glycine Ethyl Ester HCl + Sodium Bicarbonate (2.5 eq).

-

Add 1 mol% Tetrabutylammonium Bromide (TBAB).

-

Stir vigorously at 40°C.

-

Monitor by HPLC. The product remains in Toluene; salts remain in water.

-

Workup: Separate layers, wash Toluene with dilute citric acid (to remove unreacted amine), dry, and evaporate.

Module 4: Logical Troubleshooting Flowchart

Use this logic tree when your isolated yield is below 80%.

Caption: Root cause analysis tree for diagnosing yield loss based on impurity profiling.

References

-

Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

-

Thurston, J. T., et al. (1951). "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines."[2] Journal of the American Chemical Society, 73(7), 2981–2983. Link

-

Mora, P., et al. (2012). "Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones." Russian Chemical Bulletin, 61, 97–109. Link

-

PubChem. (n.d.).[3] "Eglinazine-ethyl Compound Summary." National Library of Medicine. Link

-

Organic Syntheses. (1977). "Procedures for Peptide Synthesis using Ethyl Esters." Org.[4][5] Synth. Vol. 57. (General reference for glycine ethyl ester handling). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US4054739A - Process for the substitution of chlorine atoms of cyanuric chloride - Google Patents [patents.google.com]

- 3. Eglinazine-ethyl | C9H14ClN5O2 | CID 81091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Eglinazine-Ethyl and HIF-Prolyl Hydroxylase Inhibitors

A Guide to Navigating and Troubleshooting Biological Assay Interference

Disclaimer: The compound name "eglinazine-ethyl" corresponds to a chlorotriazine herbicide (CAS 6616-80-4) in public chemical databases.[1][2][3] However, the context of interference in biological assays strongly suggests an inquiry related to the functional class of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) . This guide is structured to address the technical challenges associated with this class of compounds, using "eglinazine-ethyl" as a representative placeholder for a novel HIF-PHI. The principles, troubleshooting steps, and protocols provided are based on the known mechanism of action and potential off-target effects of HIF-PHIs.

Section 1: Understanding Eglinazine-Ethyl (as a representative HIF-Prolyl Hydroxylase Inhibitor)

1.1 On-Target Mechanism of Action

HIF-Prolyl Hydroxylase Inhibitors (HIF-PHIs) are small molecules designed to mimic a state of hypoxia, or low oxygen.[4] Under normal oxygen conditions (normoxia), Prolyl Hydroxylase Domain (PHD) enzymes hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[4] This modification targets HIF-1α for rapid degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[4][5]

Eglinazine-ethyl, as a HIF-PHI, competitively inhibits PHD enzymes. This prevents HIF-1α hydroxylation, leading to its stabilization and accumulation.[6] The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) on DNA. This action initiates the transcription of a wide array of genes involved in erythropoiesis, iron metabolism, angiogenesis, and cell metabolism.[4][6][7]

Caption: On-target mechanism of Eglinazine-Ethyl as a HIF-PHI.

1.2 Potential for Off-Target Effects & Assay Interference

A primary source of potential assay interference stems from the mechanism of HIF-PHIs. These inhibitors are synthetic analogs of α-ketoglutarate (AKG), an essential co-substrate for a large superfamily of enzymes called 2-oxoglutarate-dependent dioxygenases (2-OGDDs).[6] While designed to be selective for PHDs, the structural similarity can lead to the inhibition of other 2-OGDDs, which regulate diverse cellular processes including:

-

Lipid metabolism[8]

-

Mitochondrial function[8]

-

Immune signaling[8]

-

Collagen synthesis (e.g., Collagen prolyl 4-hydroxylase)[9]

These unintended interactions can produce phenotypes or assay readouts that are independent of HIF stabilization, complicating data interpretation.[8]

1.3 Compound Handling and Preparation

The physical and chemical properties of a small molecule inhibitor are a frequent source of experimental variability.[10] Poor solubility and stability can drastically reduce the effective concentration of the compound in your assay.[10][11]

| Parameter | Consideration & Recommendation | Rationale |

| Solubility | Eglinazine-ethyl is a small molecule with predicted poor water solubility.[2] A high-concentration stock solution should be prepared in an organic solvent like DMSO.[10] | DMSO is a common solvent for organic molecules, but its final concentration in the assay should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity or artifacts.[12] |

| Working Dilutions | Prepare fresh working dilutions in your assay medium immediately before use. Visually inspect for any precipitation after dilution. | The compound may be less stable or prone to precipitation in aqueous buffers over time, especially in the presence of serum proteins.[10] |

| Storage | Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10] | Freeze-thaw cycles can cause compound degradation or precipitation from the stock solution, leading to inconsistent results.[10] |

| Stability | If experiments run for longer than 24-48 hours, consider the compound's stability in culture medium at 37°C. Media may need to be refreshed with a new compound.[12] | Compound degradation over time will lower the effective concentration, potentially leading to a diminished or variable biological effect in long-term assays.[12] |

Section 2: Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity or unexpected changes in cell morphology (e.g., rounding, detachment) after treatment. Is this expected?

A1: While high concentrations of any compound can cause cytotoxicity, these effects may also be linked to the compound's mechanism.[12]

-

On-Target Effects: The HIF pathway regulates hundreds of genes, some of which can influence cell adhesion, proliferation, and metabolism.[4] The observed phenotype might be a direct, albeit potent, consequence of HIF stabilization in your specific cell model.

-

Off-Target Effects: As discussed, inhibition of other 2-OGDDs can impact a wide range of cellular functions, potentially leading to toxicity that is independent of the HIF pathway.[8]

-

Troubleshooting Step: The first and most critical step is to perform a detailed dose-response and time-course experiment to differentiate between specific, on-target effects and general cytotoxicity.[12] On-target effects should manifest at lower concentrations, while cytotoxicity often becomes prominent at higher doses.

Q2: How can we confirm that the observed effects are due to HIF-1α stabilization and not off-target activity?

A2: This is a crucial question for validating your results. A multi-pronged approach is necessary:

-

Confirm Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that eglinazine-ethyl is physically binding to its intended PHD target inside the cell.[13]

-

Measure Downstream Gene Expression: Use qRT-PCR to measure the mRNA levels of known HIF-1α target genes (e.g., VEGFA, SLC2A1 (GLUT1), CA9).[5] A robust increase in these transcripts provides strong evidence of on-target pathway activation.

-

Genetic Validation: Use siRNA or CRISPR to knock down/out HIF1A. If the phenotype observed with eglinazine-ethyl is rescued or disappears in the knockdown/knockout cells, it strongly implicates the HIF-1α pathway.[13]

Q3: We are not seeing any effect in our assay. What are the common reasons for inactivity?

A3: Lack of an observable effect can stem from several issues:

-

Compound Integrity: The compound may have degraded due to improper storage or handling. Ensure you are using fresh aliquots and avoiding freeze-thaw cycles.[10]

-

Solubility: The compound may be precipitating out of your aqueous assay buffer, meaning the effective concentration is far lower than intended.[10] (See Protocol 3 for a solubility check).

-

Cell Model: The cell line you are using may not express the target (PHDs) or may lack a functional HIF-1α signaling pathway.

-

Assay Timing: The time point you are measuring may be too early or too late to observe the desired effect. HIF-1α protein stabilization occurs relatively quickly, but downstream effects like protein expression or changes in cell function take longer.

Section 3: Troubleshooting Guide: Assay-Specific Interference